ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate
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Description
This compound is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine, which is a heterocyclic compound . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains 1,3,4-oxadiazole and 1,3,4-thiadiazole rings .
Synthesis Analysis
The synthesis of similar compounds involves the formation of a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, followed by the introduction of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings attached . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring can chelate a Mg2+ ion .Scientific Research Applications
Chemical Transformations
Another study by Žugelj et al. (2009) explored transformations of dimethyl acetone-1,3-dicarboxylate to synthesize (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, indicating the role of similar compounds in forming new chemical entities. This research further confirms the versatility of thiazolyl pyrimidine derivatives in medicinal chemistry and synthetic applications (Martina Žugelj et al., 2009).
Antimicrobial and Biological Activities
Antimicrobial Evaluation
Research into the antimicrobial properties of pyrimidine derivatives, such as those synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, demonstrates the biological relevance of these compounds. Farag et al. (2008) reported the synthesis and antimicrobial evaluation of new pyrimidine derivatives, highlighting the potential of ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate and its analogs in developing new antimicrobial agents (A. Farag et al., 2008).
Properties
IUPAC Name |
ethyl 2-[2-[(2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c1-2-26-14(23)7-10-9-27-18(19-10)21-15(24)12-8-11-16(28-12)20-13-5-3-4-6-22(13)17(11)25/h3-6,8-9H,2,7H2,1H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZQBXXITNUZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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